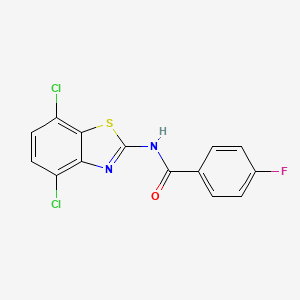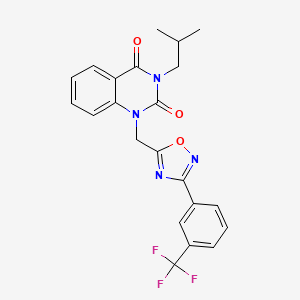
3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19F3N4O3 and its molecular weight is 444.414. The purity is usually 95%.
BenchChem offers high-quality 3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione”:
Medicinal Chemistry
This compound is a valuable scaffold in medicinal chemistry due to its potential as a pharmacophore. Its unique structure allows for the development of novel therapeutic agents targeting various diseases. Researchers have explored its derivatives for their potential to act as enzyme inhibitors, receptor modulators, and antimicrobial agents .
Cancer Research
In cancer research, this compound has shown promise as a potential anticancer agent. Its ability to interfere with specific cellular pathways makes it a candidate for developing drugs that can inhibit cancer cell proliferation and induce apoptosis. Studies have focused on its efficacy against different cancer cell lines and its mechanism of action .
Neuroscience
The compound’s structure suggests it could be useful in neuroscience research, particularly in studying neurological disorders. Its potential to modulate neurotransmitter systems and neuroreceptors makes it a candidate for investigating treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and depression .
Pharmacokinetics and Drug Metabolism
Researchers have utilized this compound to study pharmacokinetics and drug metabolism. Its unique chemical properties allow for the investigation of absorption, distribution, metabolism, and excretion (ADME) processes. This helps in understanding how drugs interact with the body and optimizing their efficacy and safety .
Chemical Biology
In chemical biology, this compound serves as a tool for probing biological systems. Its ability to interact with various biomolecules makes it useful for studying protein-ligand interactions, enzyme activity, and cellular signaling pathways. This can lead to the discovery of new biological targets and the development of novel therapeutic strategies .
Synthetic Chemistry
The compound is also significant in synthetic chemistry as a building block for creating more complex molecules. Its versatile structure allows for various chemical modifications, enabling the synthesis of a wide range of derivatives. This is crucial for developing new materials, catalysts, and pharmaceuticals .
Environmental Science
In environmental science, this compound can be used to study the degradation and persistence of chemicals in the environment. Its stability and reactivity make it a model compound for investigating the fate of pharmaceuticals and other organic pollutants in different environmental matrices .
Biotechnology
Lastly, in biotechnology, this compound has applications in developing biosensors and diagnostic tools. Its ability to bind selectively to specific biomolecules can be harnessed to create sensitive and specific assays for detecting various biological markers, which is essential for disease diagnosis and monitoring .
特性
IUPAC Name |
3-(2-methylpropyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-13(2)11-29-20(30)16-8-3-4-9-17(16)28(21(29)31)12-18-26-19(27-32-18)14-6-5-7-15(10-14)22(23,24)25/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAANSPIUPNERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

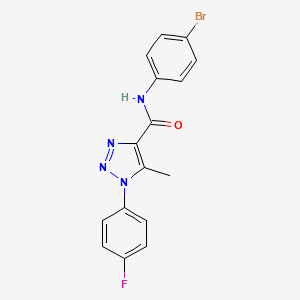
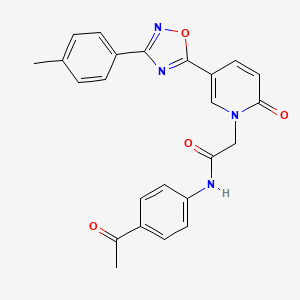
![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)
![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2835508.png)
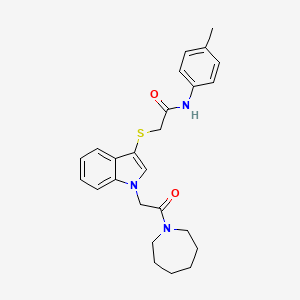
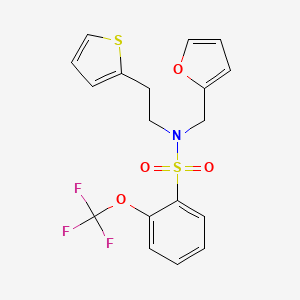
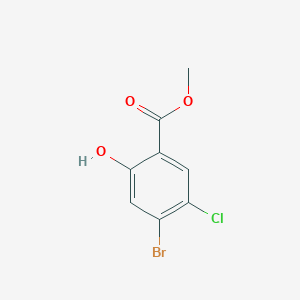
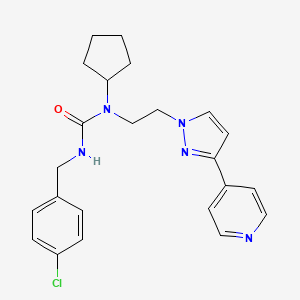
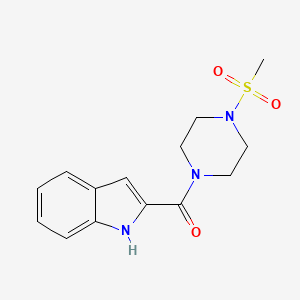
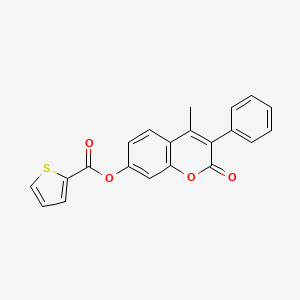
![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2835522.png)
